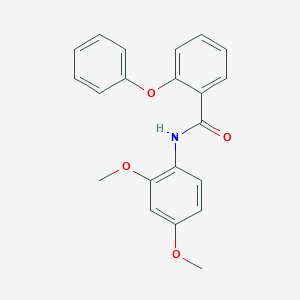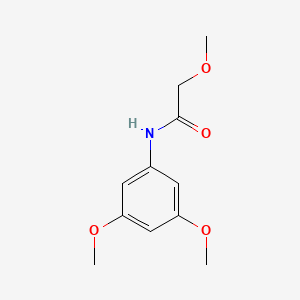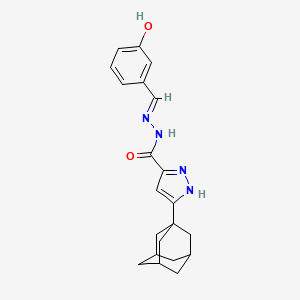
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in many areas of research, including medicine, pharmacology, and nanotechnology. In
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have shown that 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has the ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This inhibition can lead to the suppression of tumor growth, the reduction of blood glucose levels, and the prevention of cognitive decline.
Biochemical and Physiological Effects:
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the activity of certain enzymes. In vivo studies have shown that 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can reduce tumor growth, lower blood glucose levels, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the mechanisms of various diseases. Another advantage is its potential as a drug delivery system, which can be useful in developing new drugs. However, one limitation of using 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are many future directions for the study of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. One direction is the development of new drugs based on 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. Another direction is the study of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide as a nanomaterial for various applications. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has shown promising results in many areas of research. Its complex synthesis method, potential as a drug delivery system, and ability to inhibit the activity of certain enzymes make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex process that requires several steps. The first step involves the reaction between 1-adamantylamine and ethyl acetoacetate in the presence of sodium hydride. This reaction produces 1-(1-adamantyl)-3-oxobutan-2-yl acetate, which is then reacted with hydrazine hydrate to produce 1-(1-adamantyl)-3-hydrazinobutan-2-one. The final step involves the reaction between 1-(1-adamantyl)-3-hydrazinobutan-2-one and 3-hydroxybenzaldehyde in the presence of acetic acid to produce 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide.
Scientific Research Applications
3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In pharmacology, 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential as a drug delivery system and as a drug target. In nanotechnology, 3-(1-adamantyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential as a nanomaterial for various applications.
properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-17-3-1-2-13(7-17)12-22-25-20(27)18-8-19(24-23-18)21-9-14-4-15(10-21)6-16(5-14)11-21/h1-3,7-8,12,14-16,26H,4-6,9-11H2,(H,23,24)(H,25,27)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZODMGIMEAHM-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
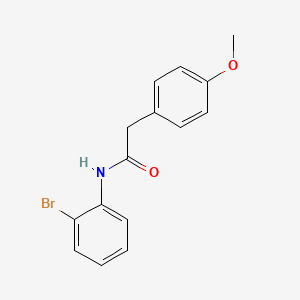
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
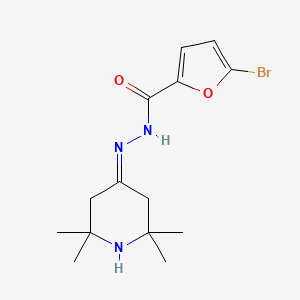
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

